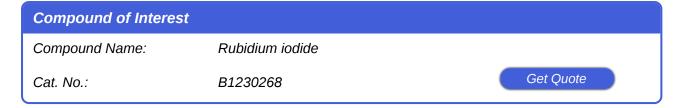


thermodynamic properties of solid rubidium iodide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Thermodynamic Properties of Solid Rubidium Iodide

Introduction

Rubidium iodide (RbI) is an alkali halide salt composed of rubidium and iodine. It presents as a white, crystalline solid at standard conditions.[1][2] Like many other alkali halides, RbI adopts the rock salt (NaCI) crystal structure, crystallizing in the cubic Fm3m space group.[1][3][4] Its well-defined structure and ionic bonding make it a subject of interest for fundamental studies in solid-state physics and chemistry. Understanding the thermodynamic properties of rubidium iodide is crucial for its potential applications and for modeling the behavior of ionic solids under various conditions of temperature and pressure. This guide provides a comprehensive overview of the key thermodynamic parameters of solid RbI, details the experimental methodologies used for their determination, and presents logical workflows and relationships through visualizations.

Core Physical and Crystallographic Properties

A summary of the fundamental physical and crystallographic properties of solid **rubidium iodide** is presented in Table 1. These values provide the foundational context for understanding its thermodynamic behavior.

Table 1: General and Crystallographic Properties of Solid Rubidium Iodide



Property	Value	Reference(s)	
Chemical Formula	Rbl	[1]	
Molar Mass	212.3723 g/mol	[3]	
Appearance	White crystalline solid	[3]	
Density	3.110 - 3.55 g/cm ³	[3][5][6]	
Melting Point	642 - 647 °C (915 - 920 K)	[1][3][7]	
Boiling Point	1300 - 1304 °C (1573 - 1577 K)	[1][3]	
Crystal Structure	Rock Salt (NaCl type), Cubic	[1][3][4]	
Space Group	Fm3m	[4]	
Lattice Constant (a)	7.326 Å	[3][7]	

| Rb-I Bond Length | 3.66 - 3.69 Å |[3][4][7] |

Thermodynamic Data

The key thermodynamic properties of solid **rubidium iodide** at standard conditions (298.15 K and 100 kPa) are summarized in Table 2. These data are essential for predicting the stability and reactivity of the compound.

Table 2: Thermodynamic Properties of Solid **Rubidium Iodide** at Standard Conditions (298.15 K)



Property	Symbol	Value	Reference(s)
Standard Enthalpy of Formation	ΔfH ⁰ 298	-328.7 kJ/mol	[3][7]
Standard Gibbs Free Energy of Formation	ΔG^0 298	-325.7 kJ/mol	[3][7]
Standard Molar Entropy	S ⁰ 298	118.11 J/K·mol	[3][7]
Lattice Energy	U	+629.5 kJ/mol	[8]
Specific Heat Capacity (at 283 K)	Ср	242 J/kg·K	[6]
Molar Heat Capacity (at 283 K)	Ср	~51.4 J/mol·K	[6]

| Thermal Expansion Coefficient (at 283 K) | α | 39 x 10⁻⁶ K⁻¹ |[6] |

Under pressure, **rubidium iodide** undergoes a first-order phase transition from its ambient B1 (rock salt) structure to a B2 (CsCl-type) structure at approximately 0.404 GPa.[9]

Experimental Protocols

The determination of the thermodynamic properties of solid materials like **rubidium iodide** relies on precise experimental techniques. The following sections detail the methodologies for key measurements.

Heat Capacity Measurement by Differential Scanning Calorimetry (DSC)

The heat capacity of **rubidium iodide** has been measured over a temperature range of 310 to 780 K using Differential Scanning Calorimetry (DSC).

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference material as a function of temperature. This difference is used to calculate the heat capacity of the sample.



Methodology:

- Sample Preparation: High-purity (e.g., >99.9%) **rubidium iodide** salt is recrystallized from distilled water and dried in a vacuum at an elevated temperature (e.g., 480 K) for several hours to remove moisture.
- Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC II) is used for the measurement.
- Reference Material: A standard reference material with a well-known heat capacity, such as ground NBS sapphire, is sealed in a gas-tight pan. Its mass is chosen to have a heat capacity similar to that of the RbI sample.
- Measurement: The prepared RbI sample is sealed in a similar pan and placed in the calorimeter alongside the reference. The instrument heats both pans at a constant rate (e.g., 10 K/min).
- Data Analysis: The instrument records the differential heat flow to the sample and reference needed to maintain the same temperature. This differential heat flow is directly proportional to the sample's heat capacity at a given temperature. The heat capacity (C_P) is calculated using the recorded thermal effect, the mass of the sample, and the known heat capacity of the reference material.

Structural Analysis by X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure, lattice parameters, and phase transitions of crystalline solids.

Principle: A beam of X-rays is directed at the crystalline sample. The atoms in the crystal lattice diffract the X-rays in a predictable pattern based on their arrangement. The angles and intensities of the diffracted beams are recorded to determine the crystal structure.

Methodology for Phase Transition Analysis:

 Sample Loading: A powdered sample of RbI is loaded into a high-pressure cell (e.g., a diamond anvil cell) for pressure-dependent studies or a temperature-controlled stage for thermal analysis.[9]



- Data Collection: Energy-dispersive X-ray diffraction (EDXRD) with a synchrotron radiation source is used to monitor the sample under hydrostatic conditions as pressure is incrementally applied.[9]
- Phase Identification: The diffraction patterns are recorded at each pressure or temperature step. A phase transition is identified by the appearance of new diffraction peaks corresponding to a new crystal structure (e.g., B2 phase) and the disappearance of the original peaks (B1 phase).[9]
- Kinetic Analysis: For kinetic studies, diffraction patterns are collected in real-time to follow the transformation, allowing for the determination of the transition rate as a function of pressure or temperature.[9]

Lattice Energy Determination via the Born-Haber Cycle

The lattice energy of an ionic solid cannot be measured directly but can be calculated using a thermochemical cycle known as the Born-Haber cycle. This cycle applies Hess's Law to relate the lattice energy to several experimentally measurable enthalpy changes.

Principle: The cycle equates the standard enthalpy of formation (ΔfH^0) of the ionic solid from its constituent elements in their standard states to the sum of the enthalpy changes for several intermediate steps required to form the gaseous ions from the elements and then combine them to form the solid lattice.

Methodology (Theoretical Calculation): The lattice energy (U) is calculated using the following equation derived from the cycle: $U = \Delta H sub(Rb) + IE_1(Rb) + \frac{1}{2}\Delta H diss(I_2) + EA(I) - \Delta fH^0(RbI)$

Where the required values are obtained as follows:

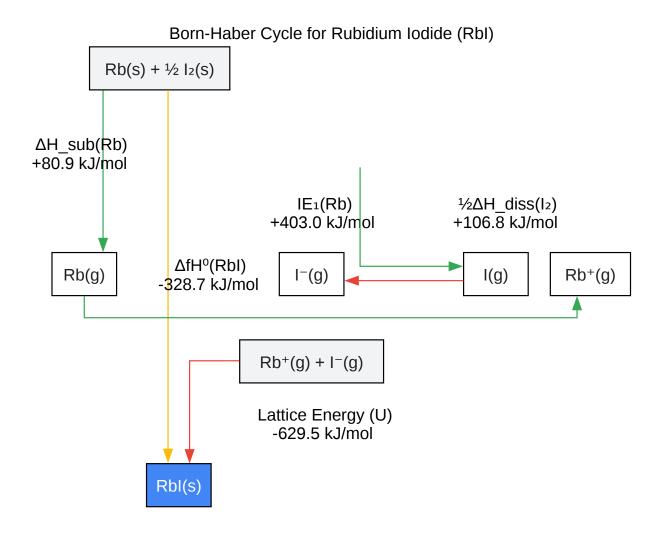
- Enthalpy of Formation (ΔfH⁰): Determined by solution calorimetry.
- Enthalpy of Sublimation (ΔHsub): Measured for the metallic element (Rubidium).[8]
- Ionization Energy (IE1): Determined from gas-phase spectroscopic measurements for the metallic element.[8]



- Bond Dissociation Energy (ΔHdiss): Measured for the diatomic nonmetal (Iodine).[10] The cycle uses the enthalpy of atomization, which is half of this value.
- Electron Affinity (EA): Determined from gas-phase experiments for the nonmetal atom.[8]

Visualizations: Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

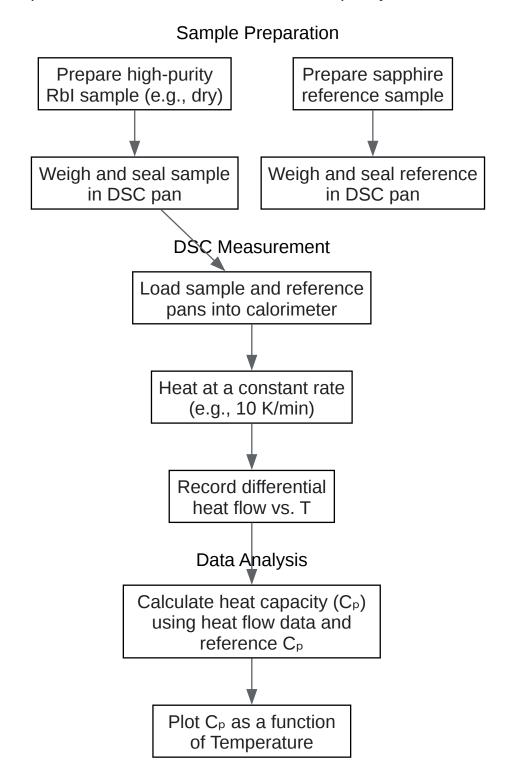


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Caption: Born-Haber cycle illustrating the energy relationships in the formation of solid RbI.



Experimental Workflow for DSC Heat Capacity Measurement



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Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry (DSC).



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- To cite this document: BenchChem. [thermodynamic properties of solid rubidium iodide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230268#thermodynamic-properties-of-solid-rubidium-iodide]

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